Americium-241 nitrate

Description

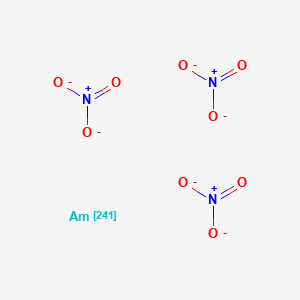

Structure

2D Structure

Properties

CAS No. |

56609-31-5 |

|---|---|

Molecular Formula |

AmN3O9-3 |

Molecular Weight |

427.07 g/mol |

IUPAC Name |

americium-241;trinitrate |

InChI |

InChI=1S/Am.3NO3/c;3*2-1(3)4/q;3*-1/i1-2;;; |

InChI Key |

NIYOQRBCYVLQML-LBCWAVLQSA-N |

Isomeric SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[241Am] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Americium 241 Nitrate

Dissolution Techniques for Americium-Bearing Materials

The initial step in producing americium nitrate (B79036) involves the dissolution of solid americium compounds, which can exist in diverse matrices. The choice of dissolution technique is dictated by the chemical composition of the starting material.

Americium dioxide (AmO₂) is a common and stable form of americium. Its dissolution is typically achieved using nitric acid (HNO₃). For instance, dried AmO₂ can be dissolved in 10-M HNO₃ by heating the solution to 95°C for 2 hours. osti.gov This process yields a solution containing americium ions, which are understood to be in the form of americium nitrate. The direct reaction of americium metal with nitric acid also produces Americium(III) nitrate. wikipedia.org

Americium-241 (B77009) is a decay product of Plutonium-241. lanl.govwikipedia.org Consequently, aged plutonium dioxide (PuO₂) contains significant quantities of americium. The separation of americium from plutonium is a key industrial process. The AMPPEX (Americium and Plutonium Purification by Extraction) process, for example, commences with the dissolution of plutonium dioxide in nitric acid. e3s-conferences.org This dissolution is facilitated by a silver(II) catalyst that is generated electrochemically. e3s-conferences.orgiaea.org This catalytic method allows for the complete dissolution of PuO₂, thereby releasing the contained americium into the nitric acid solution. e3s-conferences.org Following dissolution, the plutonium and americium are separated using solvent extraction techniques, resulting in an americium-rich stream. e3s-conferences.org

Table 1: Parameters for Catalytic Dissolution of Plutonium Dioxide

| Parameter | Value |

|---|---|

| Catalyst | Silver(II) |

| Acid Medium | Nitric Acid |

| Silver Concentration | 0.1 mol/L |

| PuO₂ Batch Size | 80g |

| Dissolution Time | 140 minutes |

Americium is sometimes found in mixtures with other materials, such as aluminum. A specific procedure has been developed for the recovery of americium from an aluminum-americium oxide composite. osti.gov This method involves a selective dissolution process where the aluminum metal is first dissolved using a solution of sodium hydroxide (B78521) (NaOH) and sodium nitrate (NaNO₃). osti.gov The americium oxide, which is insoluble in this caustic solution, is then separated by filtration. osti.gov The recovered americium oxide is subsequently dissolved in nitric acid. osti.gov

Table 2: Reagents for Aluminum-Americium Oxide Dissolution

| Step | Reagent | Purpose |

|---|---|---|

| 1 | 5-M NaOH, 1-M NaNO₃ | Dissolve aluminum metal |

| 2 | 10-M HNO₃ | Dissolve recovered Americium Oxide |

Conversion Pathways to Americium Nitrate Intermediate Forms

Once americium is in a dissolved state, it may be directly in the desired nitrate form, or it may undergo further processing from other intermediate compounds.

The dissolution of americium-bearing materials, such as americium dioxide or aged plutonium dioxide, in nitric acid directly yields a solution of americium nitrate. osti.gove3s-conferences.orgiaea.org This solution then serves as the feed for subsequent purification and extraction processes. For example, in the AMPPEX process, after the initial dissolution, the resulting solution containing americium and plutonium in nitric acid is conditioned and fed into a PUREX-type solvent extraction process. e3s-conferences.org This directly utilizes the americium nitrate formed during dissolution.

In some purification schemes, americium is converted to intermediate compounds before being redissolved to form a pure nitrate solution. A common technique is precipitation. After the initial dissolution of the precursor material, americium can be precipitated from the solution as americium oxalate (B1200264) or americium fluoride (B91410). osti.gov This step is useful for separating americium from various impurities. The resulting precipitate, for instance, americium oxalate (Am₂(C₂O₄)₃), can then be calcined to form americium dioxide (AmO₂). e3s-conferences.org This purified AmO₂ is then dissolved in nitric acid to produce a high-purity americium nitrate solution. osti.gov This method provides an indirect but effective pathway to obtaining americium nitrate from complex mixtures.

Optimization of Precursor Solutions for Downstream Processing

The chemical conditioning of the americium nitrate feed solution is a determining factor in the efficiency and purity of the final 241Am product. e3s-conferences.org Research has focused on optimizing two key aspects of the precursor solution: the concentration of nitric acid and the management of elemental impurities that can interfere with separation processes. e3s-conferences.orgeichrom.com

The molarity of nitric acid (HNO₃) in the aqueous americium nitrate solution directly influences the effectiveness of solvent extraction and ion exchange chromatography. eichrom.comnih.govscispace.com The distribution ratio of americium (DAm)—a measure of its tendency to move from the aqueous solution to an organic extractant—is highly dependent on acid concentration. e3s-conferences.org

Optimizing this parameter is a balancing act. For instance, in certain solvent extraction flowsheets, a nitric acid concentration of 2-3 mol/L is optimal for achieving a high distribution ratio (DAm ~ 50), ensuring efficient extraction of americium into the organic phase. e3s-conferences.org Conversely, for the subsequent stripping stage, where americium is recovered from the organic phase, a very low nitric acid concentration of approximately 0.01 mol/L is required to achieve a low distribution ratio (DAm < 0.1), allowing the americium to be effectively transferred back to an aqueous solution. e3s-conferences.org

Higher nitrate concentrations have been shown to generally increase the extraction efficiency of certain classes of extractants, such as diglycolamides (DGAs). nih.gov With some advanced extractants, very high distribution ratios (D > 100) can be achieved even at nitric acid concentrations as low as 0.25 mol/L. nih.gov However, it is crucial to manage the co-extraction of nitric acid into the organic phase, as this can negatively impact the performance of subsequent processing steps. nih.gov

Actinide sorption on chromatographic resins is also most efficient at higher nitric acid concentrations, typically above 1 M. eichrom.com For elution, or removal of the americium from the resin, dilute nitric acid (e.g., 0.025 M) is employed. eichrom.com The relationship between nitric acid concentration and americium separation is a critical lever in process design, enabling both effective capture and selective recovery. e3s-conferences.orgeichrom.com

Table 1: Effect of Nitric Acid Concentration on Americium Distribution Ratios (DAm) in a Solvent Extraction System

Illustrative data showing the optimized conditions for extraction and stripping of Americium-241.

| Process Step | Nitric Acid (HNO₃) Concentration (mol/L) | Americium Distribution Ratio (DAm) | Objective |

|---|---|---|---|

| Extraction | 2.0 - 3.0 | ~50 | Efficient transfer of Am from aqueous to organic phase. e3s-conferences.org |

| Stripping | ~0.01 | <0.1 | Efficient recovery of Am from organic to aqueous phase. e3s-conferences.org |

Americium-241 is typically derived from the decay of Plutonium-241 in aged plutonium stocks, meaning the initial precursor solution contains a variety of other elements. e3s-conferences.orgresearchgate.net Key impurities often include residual plutonium (Pu), neptunium (B1219326) (Np), uranium (U), and various fission products. e3s-conferences.orgacs.org Certain process-derived elements like iron (Fe) can also act as significant interfering ions. eichrom.com The management of these impurities is essential for achieving high-purity 241Am. e3s-conferences.org

Several strategies are employed to mitigate the impact of these contaminants:

Acidity Adjustment: Increasing the nitric acid concentration in the feed solution has been shown to reduce the quantity of impurities, such as plutonium, that follow americium into the product stream during solvent extraction. e3s-conferences.org

Solvent Extraction Selectivity: Modern extraction processes, like the AMPPEX process, are designed for high selectivity. e3s-conferences.org In a multi-step process, plutonium is first separated, after which americium is selectively extracted, leaving other impurities like silver in the aqueous phase. e3s-conferences.orgresearchgate.net While neptunium is a primary contaminant, much of what is extracted can be retained in the solvent during the americium stripping phase, thus purifying the final product. e3s-conferences.org

Precipitation: Oxalate precipitation is a highly effective downstream purification step. e3s-conferences.orgresearchgate.net After the americium is recovered in a nitrate solution, it can be precipitated as americium oxalate. This step provides an additional decontamination factor, for instance, reducing neptunium content by a factor of around five. e3s-conferences.org The solid americium oxalate is then calcined to form the final americium dioxide product. e3s-conferences.orglanl.gov

Ion Exchange: Cation exchange chromatography is another powerful purification technique used on the americium nitrate solution following initial separation steps. iaea.org This method is effective at removing a wide range of major impurities. nih.gov

Managing Interfering Ions: The presence of certain metal ions in the precursor solution can significantly reduce the efficiency of americium sorption onto extraction resins. eichrom.com Iron (Fe(III)) is a particularly problematic interferent, capable of diminishing actinide sorption. eichrom.com The impact of interfering anions like phosphate (B84403) and sulfate (B86663) can often be mitigated by increasing the nitric acid concentration of the solution. eichrom.com

Table 2: Impurity Profile in Americium Product Before and After Purification Steps

Data illustrating the reduction of key elemental impurities during the processing of Americium-241. The initial product is the solution after the first solvent extraction stage, while the final product is after subsequent purification.

| Impurity | Relative Concentration in Initial Product (%w/w) | Relative Concentration in Final Product (%w/w) | Primary Removal Method |

|---|---|---|---|

| Neptunium (Np) | 0.34% | 0.07% | Oxalate Precipitation e3s-conferences.org |

| Uranium (U) | 0.03% | 0.03% | - |

| Plutonium (Pu) | 0.04% | 0.02% | Solvent Extraction / Oxalate Precipitation e3s-conferences.org |

| Silver (Ag) | Variable | 0.001% | Selective Solvent Extraction e3s-conferences.org |

*Data derived from development runs of the AMPPEX process. e3s-conferences.org

Advanced Separation and Purification Strategies for Americium 241 Nitrate

Solvent Extraction Systems

Solvent extraction is a primary strategy for the separation and purification of Americium-241 (B77009) nitrate (B79036) from various matrices, particularly from spent nuclear fuel and high-level liquid waste (HLLW). This technique relies on the differential partitioning of metal ions between two immiscible liquid phases: an aqueous phase typically containing nitric acid and the dissolved americium, and an organic phase containing a specific extracting ligand dissolved in a suitable diluent. The selectivity and efficiency of these systems are dictated by the chemical nature of the extractant and the composition of the aqueous phase.

Tri-n-butyl Phosphate (B84403) (TBP) Based Extractions from Nitrate Media

Tri-n-butyl phosphate (TBP) is a widely utilized extractant in nuclear fuel reprocessing, most notably in the PUREX (Plutonium Uranium Reduction Extraction) process. nih.gov While primarily used for uranium and plutonium recovery, TBP can also be employed for the extraction of Americium-241 from nitrate solutions, although its efficiency for trivalent actinides like americium is lower compared to tetravalent or hexavalent actinides. iaea.org The extraction of Am(III) with TBP is heavily dependent on low acidity and the presence of high concentrations of salting-out agents. iaea.org

The primary reactions governing the extraction process from solutions containing sodium nitrate and nitric acid can be described by the following equilibria, with their associated constants evaluated for systems with 1M to 5M sodium nitrate and/or 2M to 5M nitric acid osti.gov:

Table 1: Equilibrium Reactions in Americium-241 Nitrate Extraction with TBP

| Reaction | Equilibrium Constant (K) | Description |

| Am³⁺(aq) + 3 NO₃⁻(aq) ⇌ Am(NO₃)₃(org) | K₁ = 0.0109 | Formation of the uncomplexed americium nitrate in the organic phase. |

| Am³⁺(aq) + 3 NO₃⁻(aq) + 3 TBP(org) ⇌ Am(NO₃)₃·3TBP(org) | K₂ = 0.00653 | Formation of the primary solvated complex in the organic phase. |

| Am³⁺(aq) + H⁺(aq) + 4 NO₃⁻(aq) ⇌ HAm(NO₃)₄(aq) | K₃ = 0.038 | Formation of an anionic complex in the aqueous phase, reducing extraction. |

Data sourced from a study on americium nitrate extraction with tributyl phosphate. osti.gov

These equilibria demonstrate the complexity of the TBP system, where high nitric acid concentrations can hinder americium extraction by complexing both the TBP extractant and the americium ion in the aqueous phase.

N,N,N',N'-Tetraoctyldiglycolamide (TODGA) Based Systems

N,N,N',N'-Tetraoctyldiglycolamide (TODGA) has emerged as a highly promising extractant for partitioning minor actinides, including Americium-241, from HLLW. researchgate.net TODGA demonstrates strong extraction capabilities for trivalent actinides and lanthanides from highly acidic nitric acid solutions, a significant advantage over TBP. nih.govpsecommunity.org It is a key component in advanced separation processes due to its high distribution ratios and its compliance with the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), which allows for complete incineration of the used solvent. nih.govkuleuven.be

The efficiency of Americium-241 extraction by TODGA is profoundly influenced by the ionic strength of the aqueous phase, a phenomenon known as the salting-out effect. chromatographyonline.com The addition of neutral nitrate salts, such as sodium nitrate (NaNO₃) or ammonium (B1175870) nitrate (NH₄NO₃), to the nitric acid solution significantly increases the distribution ratios of Am(III). rsc.orgresearchgate.net This effect is attributed to the increased activity of nitrate ions in the aqueous phase, which promotes the formation of the neutral Am(NO₃)₃ complex that is subsequently extracted by TODGA. rsc.org

The addition of a salting-out agent enhances the transfer of the target species into the organic phase by reducing its solubility in the aqueous phase and increasing the concentration of the counter-ion (NO₃⁻) needed for complex formation. chromatographyonline.comrsc.orgresearchgate.net Studies have demonstrated this effect clearly. For instance, in a system with an experimental solid-phase extractant based on TODGA, the distribution coefficient for Am-241 saw a substantial increase with rising NaNO₃ concentration, reaching a maximum at 100 g/L of NaNO₃. pensoft.net This effect was much more pronounced for Americium-241 than for uranium, highlighting its utility in selective separations. pensoft.net

Table 2: Influence of NaNO₃ Concentration on Americium-241 Sorption by a TODGA-based Extractant

| NaNO₃ Concentration (g/L) | Am-241 Distribution Coefficient (DAm) |

| 0 | ~300 |

| 50 | ~1500 |

| 100 | 3045 |

Data illustrates the significant increase in the Am-241 distribution coefficient with increasing sodium nitrate concentration, demonstrating a strong salting-out effect. pensoft.net

Similarly, increasing the concentration of NH₄NO₃ in the stripping solution has been shown to increase the distribution ratios for both americium and curium, further confirming that high nitrate concentrations favor the retention of these elements in the TODGA-containing organic phase. rsc.org

Chelating Nitrogen Donor Ligands (e.g., Phenanthroline-based, C4-BPP)

To achieve the challenging separation of trivalent actinides like Americium-241 from the chemically similar trivalent lanthanides, which are abundant fission products, researchers have developed ligands with "soft" nitrogen donor atoms. kuleuven.be Unlike "hard" oxygen donors (like in TBP and TODGA) that coordinate similarly to both groups, soft N-donor ligands exhibit a preferential interaction with the trivalent actinides. nih.govkuleuven.be This selectivity is believed to arise from a slightly greater covalent character in the bonding between the soft donor atoms and the more diffuse 5f orbitals of actinides compared to the 4f orbitals of lanthanides. osti.gov Ligands based on the 1,10-phenanthroline (B135089) framework are a prominent class of these selective extractants. kuleuven.berhhz.net

Extensive research has focused on quantifying the selectivity of various N-donor ligands for americium over lanthanides, typically using europium (Eu) as a representative lanthanide. The selectivity is expressed as a Separation Factor (SFAm/Eu), which is the ratio of the distribution coefficients of americium and europium (DAm / DEu). A high separation factor indicates efficient separation.

Phenanthroline-based ligands have demonstrated remarkable selectivity. For example, a novel phenanthroline-based polymeric organic framework (PhenTAPB-POF) was shown to possess an exceptionally high adsorption selectivity for Am(III) over Eu(III) in highly acidic simulated waste. rhhz.net Other derivatives, such as those modified with dicarboxamide groups, have also shown high separation factors. acs.org The structure of the ligand, including the rigidity of its backbone and the nature of its substituent groups, plays a crucial role in its separation performance. nih.govkuleuven.be

Table 3: Americium/Europium Selectivity for Various Nitrogen Donor Ligands

| Ligand System | Conditions | Separation Factor (SFAm/Eu or SFEu/Am) | Reference |

| PhenTAPB-POF | Highly acidic simulated HLLW | 3326 (SFAm/Eu) | rhhz.net |

| Phen-2DIBA (hydrophilic ligand) | 1.5 M HNO₃ (with TODGA) | 120 (SFEu/Am) | nih.gov |

| AE-DAPhen (hydrophilic ligand) | 0.75 M HNO₃ (with TODGA) | 325 (SFEu/Am) | acs.org |

| OcTolPTA in chloroform | 1 M HNO₃ | 20 (SFAm/Eu) | psecommunity.org |

Note: SFEu/Am indicates selectivity for the aqueous complexing agent to hold back americium while europium is extracted, achieving the same separation goal. nih.govacs.org

These studies underscore the effectiveness of chelating nitrogen donor ligands in achieving the difficult separation of this compound from lanthanide fission products, a critical step in advanced nuclear fuel cycles.

Speciation in Organic Phases during Extraction

The speciation of this compound in the organic phase during solvent extraction is a complex process governed by the nature of the extractant, the diluent, and the composition of the aqueous phase, particularly the nitric acid concentration. Understanding the chemical forms of the extracted americium complexes is crucial for optimizing separation processes.

In systems utilizing diglycolamides (DGAs) like N,N,N′,N′-tetraoctyl diglycolamide (TODGA), americium is typically extracted as a complex with the DGA ligand and nitrate ions. The general stoichiometry of the extracted species is often represented as Am(NO₃)₃(DGA)ₓ. The exact number of DGA molecules (x) associated with the americium ion can vary. For instance, at higher nitric acid concentrations, the formation of tetrameric TODGA aggregates is promoted, which exhibit a high affinity for complexing with trivalent actinide ions like americium. nih.gov This leads to the formation of complexes that can also include additional nitric acid molecules. nih.gov

The extraction mechanism involves the solvation of the neutral americium nitrate salt by the DGA ligand. The efficiency of this extraction is significantly influenced by the nitric acid concentration in the aqueous phase. Higher nitrate concentrations generally enhance the extraction of americium by DGA-type extractants. nih.gov This is attributed to the "salting-out" effect, which increases the activity of americium ions in the aqueous phase and promotes their transfer to the organic phase.

Furthermore, the choice of diluent for the organic phase can impact the speciation and extraction behavior. For example, the use of ionic liquids like Aliquat-336 nitrate as a diluent for TODGA has been shown to improve the separation of americium from fission products compared to aliphatic diluents. nih.gov However, the higher viscosity of ionic liquids can slow down the extraction kinetics. nih.gov

Application in Spent Nuclear Fuel Reprocessing (e.g., PUREX-type, Diamide-based)

Advanced separation strategies for this compound are integral to modern spent nuclear fuel reprocessing, aiming to partition minor actinides from high-level liquid waste. This partitioning and transmutation strategy reduces the long-term radiotoxicity of nuclear waste.

The PUREX (Plutonium Uranium Reduction EXtraction) process, the standard method for reprocessing, primarily separates uranium and plutonium, leaving americium and other minor actinides in the high-level raffinate. researchgate.netresearchgate.net Consequently, downstream processes are required to manage these elements.

Diamide-based extraction (DIAMEX) processes were developed to co-extract trivalent actinides and lanthanides from the PUREX raffinate. nih.gov These processes originally utilized diamide (B1670390) extractants. nih.gov A significant advancement in this area was the introduction of diglycolamides, such as N,N,N′,N′-tetraoctyl diglycolamide (TODGA), which demonstrate higher affinity for both actinide and lanthanide ions and greater resistance to radiolysis compared to earlier diamides. nih.gov

The EXAm process is a solvent extraction method designed to separate americium from PUREX raffinate. researchgate.net It employs a mixture of a malonamide (B141969) (DMDOHEMA) and di-2-ethylhexylphosphoric acid (HDEHP) in the organic phase. researchgate.net This process has been validated in hot cells using genuine high-level radioactive waste solutions. researchgate.net

Another approach is the AMPPEX (Americium and Plutonium Purification by Extraction) process, which has been developed to isolate Americium-241 from aged plutonium dioxide. e3s-conferences.org This process begins with the dissolution of plutonium dioxide in nitric acid, followed by a PUREX-type solvent extraction to separate plutonium from americium. e3s-conferences.org The americium is then further purified in a second solvent extraction step using a chelating nitrogen donor ligand, TODGA. e3s-conferences.org

Ion Exchange and Extraction Chromatography

Ion exchange and extraction chromatography are powerful techniques for the separation and purification of this compound from various matrices, including spent nuclear fuel and environmental samples. These methods rely on the differential affinity of ions for a solid-phase resin.

Anion Exchange Resins (e.g., Dowex 1x4)

Anion exchange chromatography is a widely used method for the purification of americium. In this technique, negatively charged complexes of americium are adsorbed onto a positively charged resin. The separation of americium from other elements is achieved by selectively eluting the components from the resin with different reagents.

Dowex 1x8, a strongly basic anion exchange resin, has been utilized for the separation of americium. radiochem.org The separation process can be automated for high-precision analysis. radiochem.org For instance, a system using a small anion-exchange column can effectively separate americium from lanthanides and other elements. radiochem.org In some procedures, americium is not retained by the anion-exchange resin in high concentrations of nitric acid, allowing it to pass through with the effluent while other elements, like plutonium, are retained. eichrom.com

The efficiency of the separation is dependent on the composition of the mobile phase. For example, acid/alcohol-based solutions are used for the final elution of americium in some bioassay procedures. core.ac.uk The optimization of the acidity of these solutions is a critical step in achieving a clean separation. core.ac.uk

Specific Chromatographic Resins (e.g., TRU Resin, DGA Resin, TEVA Resin)

Several specific extraction chromatographic resins have been developed for the selective separation of actinides, including Americium-241. These resins consist of a solid support impregnated with a selective extractant.

TRU Resin contains an octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) extractant. It is effective for separating americium from a variety of sample types, including water and urine. eichrom.comeichrom.com In typical procedures, americium is loaded onto the TRU resin from a nitric acid solution and subsequently eluted with a different reagent, such as hydrochloric acid. eichrom.com

DGA Resin is coated with N,N,N',N'-tetra-n-octyldiglycolamide (TODGA). This resin shows a strong affinity for trivalent actinides and lanthanides. xml-journal.net It is used in the separation of americium from curium and other fission products. xml-journal.netdtu.dk

TEVA Resin contains an aliphatic quaternary amine. It is often used in conjunction with other resins, like TRU and DGA resins, for the sequential separation of actinides. dtu.dksrs.gov For example, a stacked column of TEVA and DGA resins followed by an anion exchange column can be used for the rapid separation of actinides from urine samples. radiochem.org

The general performance of these resins is summarized in the following table:

| Resin | Extractant | Primary Application for Americium-241 |

| TRU Resin | CMPO | Separation from various matrices, often in conjunction with other resins. eichrom.comeichrom.com |

| DGA Resin | TODGA | Separation of trivalent actinides and lanthanides. xml-journal.netdtu.dk |

| TEVA Resin | Aliphatic Quaternary Amine | Used in sequential separation schemes with other resins. dtu.dksrs.gov |

Influence of Nitrate Concentration on Americium Affinity

The concentration of nitrate ions in the aqueous phase has a profound effect on the affinity of Americium-241 for specific chromatographic resins, particularly those based on diglycolamide (DGA) extractants. Generally, an increase in the nitric acid concentration leads to a higher retention of americium on these resins. nih.gov

This phenomenon is attributed to the extraction mechanism, which involves the formation of a neutral complex between the americium cation, nitrate anions, and the DGA ligand. Higher nitrate concentrations in the aqueous phase shift the equilibrium towards the formation of the extractable complex, thereby increasing the distribution ratio of americium onto the resin.

For example, with DGA resins, very high distribution ratios for Americium(III) are observed even at relatively low nitric acid concentrations, and these ratios increase with higher acidity. nih.gov This strong retention at high nitric acid concentrations is a key feature utilized in separation schemes. For instance, americium can be loaded onto a DGA resin from a high nitric acid stream, such as the effluent from a plutonium purification process using anion exchange, where americium is not retained. eichrom.com

The following table illustrates the general trend of americium uptake by DGA-type resins as a function of nitric acid concentration:

| Nitric Acid Concentration | Americium Affinity on DGA Resin |

| Low | Moderate to High |

| High | Very High |

This relationship allows for the selective separation of americium. After loading at a high nitrate concentration, americium can be eluted (stripped) from the resin using a solution with a much lower nitrate concentration, such as dilute nitric acid or hydrochloric acid. eichrom.com The efficiency of this stripping step can also be influenced by the acid concentration, with very dilute acids often providing more efficient elution. eichrom.com

Displacement Complexing Chromatography

Displacement complexing chromatography is a powerful technique for the separation of actinides and lanthanides, which exhibit similar chemical properties. This method relies on the competitive binding of ions to a stationary phase and their subsequent elution by a complexing agent.

An all-chromatographic technique has been developed for the recovery of americium radionuclides from complex solutions without the need for additional precipitation or extraction stages. researchgate.netresearchgate.net This method utilizes displacement complexing chromatography with eluents containing diethylenetriaminepentaacetic acid (DTPA) and nitrilotriacetic acid (NTA), often supplemented with citric acid. researchgate.netresearchgate.net The sequential use of these eluents is effective in separating americium from heavy rare earth elements, as well as from contaminants like lead and cadmium. researchgate.netresearchgate.net

The addition of citric acid to the eluent has been observed to alter the elution order of lead and cadmium, which is a significant factor in achieving high-purity americium. researchgate.netresearchgate.net This chromatographic method has demonstrated the capability to produce a final americium product with a chemical purity of 96% and 99% from actual radioactive waste solutions of different origins. researchgate.netresearchgate.net

Below is a table summarizing the results from a two-stage chromatographic separation of Americium-241.

| Stage | Eluent Composition | Separated Impurities | Reference |

| 1 | 0.0254 mol L⁻¹ DTPA and 0.015 mol L⁻¹ Citric Acid | Dy, Er, Yb | researchgate.net |

| 2 | 0.073 mol L⁻¹ NTA | Dy, Ho, Er, Yb | researchgate.net |

Precipitation and Co-precipitation Techniques

Precipitation and co-precipitation are fundamental and widely used techniques for the separation, concentration, and purification of americium-241. These methods are effective in both bulk separations and in the final stages of purification.

Fluoride (B91410) precipitation is a selective method for removing certain impurities, particularly rare earth elements, from americium. A notable application of this technique involves the separation of rare earth impurities from a solution containing hexavalent americium. osti.gov In this process, americium is oxidized to the +6 oxidation state, in which it does not form an insoluble fluoride. The rare earth elements, remaining in their trivalent state, are then precipitated as insoluble fluorides and removed by filtration. osti.gov This method has been shown to be highly effective, with the total impurity content in the purified americium dioxide averaging 600 ppm, with no contribution from rare earth elements. osti.gov

The precipitation of americium as americium(III) oxalate (B1200264) is a crucial step in many americium purification flowsheets, serving as a precursor to the production of high-purity americium dioxide (AmO₂). e3s-conferences.orgosti.gov The process involves the addition of oxalic acid to an americium nitrate solution, leading to the formation of a solid americium oxalate precipitate. e3s-conferences.org This precipitate is easily filtered and can be subsequently calcined at high temperatures to form the stable oxide. lanl.goviaea.org

This method provides an additional decontamination factor for elements like neptunium (B1219326), with a reduction of 6.7 to 11.6 times in the americium product compared to the feed solution. e3s-conferences.org The recovery of americium through this process is typically high, with one study reporting a recovery of over 99.9%. e3s-conferences.org The calcination of americium oxalate to americium dioxide is a key final step. lanl.goviaea.org

The following table presents data on the purity of americium dioxide obtained through the AMPPEX process, which utilizes oxalate precipitation and calcination.

| Element | Concentration in Americium Nitrate (mg/L) | Concentration in Americium Dioxide (µg/g) |

| Plutonium | <0.02 | <20 |

| Neptunium | 0.03 | 25 |

| Uranium | <0.001 | <1 |

| Silver | <0.1 | <100 |

Data adapted from the AMPPEX process development. e3s-conferences.org

Co-precipitation with a metal carrier is a widely used technique for the pre-concentration and separation of americium-241, especially from dilute solutions. Lanthanum and neodymium are commonly used carriers due to their similar chemical behavior to americium(III).

The co-precipitation of americium with lanthanum fluoride is an effective method for isolating rare earth fluorides. nih.gov Similarly, neodymium fluoride is used as a carrier for the precipitation of trivalent americium. nih.govepa.gov This technique is often employed in the preparation of samples for alpha spectroscopy analysis. nih.gov The use of lanthanide fluoride carriers can achieve a recovery of over 95% for Americium-241. nih.gov

The table below summarizes common reagents used for the co-precipitation of Americium-241.

| Reagent | Recovery (%) | Function | Reference |

| Ferric hydroxide (B78521) | >92 | Pre-concentration | nih.gov |

| Lanthanide fluorides (NdF₃, CeF₃) | >95 | Pre-concentration, α source preparation | nih.gov |

| Calcium phosphate | >95 | Pre-concentration | nih.gov |

Integrated Separation Schemes and Process Development

The efficient recovery and purification of americium-241 often require integrated separation schemes that combine multiple techniques. Two notable processes are the Americium and Plutonium Purification by Extraction (AMPPEX) process and the Chloride Line Extraction and Actinide Recovery (CLEAR) process.

The AMPPEX process was developed to isolate Americium-241 from aged plutonium dioxide with high yield (>99%) and purity (>99%). e3s-conferences.orge3s-conferences.orgresearchgate.net The key stages of the AMPPEX process are:

Dissolution: Plutonium dioxide, containing americium, is dissolved in nitric acid with the aid of an electrochemically generated silver(II) catalyst. e3s-conferences.orge3s-conferences.org

Solvent Extraction (PUREX type): The dissolved solution is fed into a PUREX-type solvent extraction process to separate plutonium from americium and silver. e3s-conferences.orge3s-conferences.org

Second Solvent Extraction: Americium is selectively extracted, leaving the silver in the aqueous phase. e3s-conferences.orge3s-conferences.org

Precipitation and Calcination: Americium is stripped from the solvent and recovered from the solution as americium oxalate, which is then calcined to produce americium dioxide. e3s-conferences.orge3s-conferences.org

The CLEAR process is utilized for the recovery and purification of americium-241 oxide. lanl.gov The main steps of the CLEAR process include:

Dissolution: The initial material is dissolved in an aqueous solution. lanl.gov

Separation: Two streams are created, one containing plutonium(IV) and the other containing americium(III). lanl.gov

Americium-241 Purification: Preparative-scale chromatography is used to extract americium. lanl.gov

Precipitation: Oxalic acid is used to precipitate americium oxalate. lanl.gov

Calcination: The americium oxalate is calcined in a furnace to produce americium dioxide. lanl.gov

Hydroxide Precipitation: This final step isolates and reduces the volume of radioactive waste. lanl.gov

The final AmO₂ product from the CLEAR process meets stringent material specifications, as detailed in the table below.

| Parameter | Specification |

| Form | Oxide Powder |

| Am-241 Assay | ≥ 86% |

| Total Americium | ≥ 87% |

| Total Alpha Activity | ≥ 14.5 Ci/g |

| Pu Alpha Activity | ≤ 0.2% of total alpha activity |

| Np-237 | ≤ 2.0% by weight |

| Metallic Impurities | ≤ 1.0% by weight |

Table adapted from the National Isotope Development Center material specifications for AmO₂. lanl.gov

Multi-step Separation Procedures for High Purity Americium-241

The generation of high-purity Am-241 is a complex process that invariably involves a series of distinct chemical separation stages. iaea.org A common source of Am-241 is aged plutonium dioxide, where it forms from the beta decay of Plutonium-241. researchgate.net The separation procedures are designed to first isolate americium from the bulk plutonium matrix and then to purify it from other actinides, fission products, and metallic impurities.

One established multi-step procedure involves an initial dissolution of the source material, typically in nitric acid. researchgate.net This is followed by a series of extraction chromatography steps. For instance, plutonium can be separated by extracting Pu(IV) onto a column made of tributylphosphate (TBP) or trioctylamine (B72094) nitrate (TOAHN03) supported on silica (B1680970) (SiO2). iaea.org Once the bulk of the plutonium is removed, the americium-containing waste stream is processed to recover Am(III). This recovery is often accomplished using chromatographic extraction with TBP. iaea.org A final purification step is then required to remove any remaining impurities, which can be achieved through the selective extraction of Am(VI). iaea.org

Another multi-stage approach has been developed for analytical waste solutions containing americium along with major impurities like uranium, iron, sodium, and calcium. researchgate.net This three-step process utilizes solvent extraction and extraction chromatography to achieve a purity of approximately 99%. The sequence is as follows:

Uranium Separation: Uranium is quantitatively removed by performing five successive contacts with a solution of 30% Tri-n-butyl phosphate (TBP) in n-dodecane. researchgate.net

Iron and Sodium Separation: The subsequent step employs a mixture of 0.1M N,N,N',N'-tetraoctyldiglycolamide (TODGA) and 0.5M di-hexyl octanamide (B1217078) (DHOA) as the extractant to separate iron and sodium. researchgate.net

Calcium Separation: In the final stage, a column loaded with octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is used to separate americium from the co-extracted calcium. researchgate.net

Americium and Plutonium Purification by Extraction (AMPPEX) Process

A key industrial-scale process for separating Am-241 from aged plutonium dioxide is the Americium and Plutonium Purification by Extraction (AMPPEX) process. researchgate.net Developed to achieve high yield (>99%) and high purity (>99%) of Am-241, this process is a prime example of a robust, multi-step separation strategy. researchgate.net

The AMPPEX process can be outlined in the following main stages:

Dissolution: Plutonium dioxide (PuO2), which is notoriously difficult to dissolve, is brought into a nitric acid solution with the assistance of a silver(II) catalyst that is generated electrochemically. researchgate.net

Plutonium Separation (PUREX-type Process): The resulting solution, containing plutonium, americium, and silver, is fed into a solvent extraction process based on the well-established PUREX (Plutonium and Uranium Recovery by Extraction) technology. Here, plutonium is separated from the americium and silver. researchgate.net

Americium Separation: The americium-bearing aqueous stream moves forward to a second solvent extraction step. In this stage, americium is selectively extracted into an organic phase, leaving the silver and other residual impurities in the aqueous phase. researchgate.net

Product Conversion: The americium is then stripped from the organic solvent. It is recovered from the aqueous solution as americium oxalate, which is a solid precipitate. This precipitate is subsequently calcined (heated to a high temperature) to convert it into americium dioxide (AmO2), the final, stable product. researchgate.net

This entire process has been successfully demonstrated using centrifugal contactors, which are efficient devices for carrying out solvent extraction separations. researchgate.net

Decontamination Factor Assessment for Co-contaminants (e.g., Neptunium, Rare Earth Elements, Lead, Cadmium)

A critical measure of the effectiveness of a separation process is the decontamination factor (DF), which quantifies the removal of specific impurities. High DFs are essential for producing pure Am-241.

Neptunium (Np): Neptunium is a common co-contaminant as Am-241 decays to Np-237. cdc.gov During the AMPPEX process, neptunium tends to split between the plutonium and americium product streams in the initial PUREX-style separation. researchgate.net However, the subsequent americium oxalate precipitation step provides an additional decontamination factor for neptunium of around 5. researchgate.net

Rare Earth Elements (REEs): The separation of trivalent americium from chemically similar trivalent lanthanides (rare earth elements) is a significant challenge. google.com Advanced strategies, such as controlling the oxidation state of americium, have achieved remarkable separation factors. By oxidizing Am(III) to higher oxidation states while lanthanides remain trivalent, a mean average separation factor of 46,000 between americium and a selection of lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd) has been demonstrated. nih.gov The Ce/Am separation factor was even higher, at 137,000. nih.gov Other methods using specific resins, like Eichrom's TEVA resin, are also employed to effectively separate americium from rare earths, particularly when the latter are present in significant quantities that could interfere with analysis. eichrom.com

Lead (Pb) and Cadmium (Cd): The complete separation of americium from lead and cadmium has been demonstrated in specific processing exercises, indicating that high decontamination factors for these elements are achievable. researchgate.net

The table below summarizes decontamination factors achieved for various contaminants in different americium separation processes.

| Contaminant | Separation Process/Step | Decontamination Factor (DF) |

| Uranium, Iron, Sodium, Calcium | Three-step solvent extraction/chromatography | > 3000 |

| Neptunium | Americium Oxalate Precipitation (in AMPPEX) | ~ 5 |

| Cerium | Oxidation State Control Method | 137,000 |

| Lanthanides (avg.) | Oxidation State Control Method | 46,000 |

Strategies for Separating Americium from Specific Metal Mixtures

Beyond the general purification schemes, specific strategies are required to separate americium from particular metals it is commonly found with, especially those with similar chemical properties.

Plutonium: The primary separation of americium from bulk plutonium in aged materials is the first and most crucial step. The AMPPEX process utilizes a PUREX-type solvent extraction flowsheet where plutonium is selectively extracted into an organic solvent (30% TBP in kerosene), leaving americium in the aqueous phase. researchgate.net

Curium and Lanthanides: Separating Am(III) from Cm(III) and Ln(III) is notoriously difficult. researchgate.net The EXAm process, developed in France, uses a complex solvent extraction system with a mixture of DMDOHEMA (a malonamide) and HDEHP (di-2-ethylhexylphosphoric acid) in the organic phase, combined with a water-soluble complexing agent, TEDGA (N,N,N',N'-tetraethyldiglycolamide), in the aqueous phase to enhance the Am/Cm separation. researchgate.net While the single-stage separation factor is low (around 2.3), it is sufficient to achieve separation in a continuous, multi-stage process. researchgate.net

Uranium, Iron, Sodium, and Calcium: As detailed previously, a three-stage process using TBP, TODGA/DHOA, and a CMPO column can effectively separate americium from a mixture containing these common metallic impurities. researchgate.net The initial step with TBP removes uranium, the second with TODGA/DHOA removes iron and sodium, and the final CMPO chromatography step separates americium from calcium. researchgate.net

Complexation Chemistry and Speciation of Americium 241 Nitrate in Solution

Thermodynamics of Americium(III)-Nitrate Complexation

Spectrophotometric studies have been instrumental in identifying the species formed between Americium(III) and nitrate (B79036) ions in aqueous solutions. The primary complex species identified is the 1:1 complex, AmNO₃²⁺. rsc.orgrsc.org Evidence for the formation of this species is derived from changes observed in the absorption spectra of Am(III) upon the addition of nitrate. rsc.orgosti.gov Specifically, the hypersensitive f-f transitions of Am(III), such as the ⁷F₀' → ⁵L₆' transition around 503 nm, show significant changes in molar absorptivity and may exhibit bathochromic (red) shifts as the nitrate concentration increases, indicating a change in the coordination environment of the americium ion. osti.govosti.gov While the formation of the AmNO₃²⁺ complex, an inner-sphere complex, is well-supported, the formation of higher-order complexes like Am(NO₃)₂⁺ is less definitive. Some studies suggest that any interaction with a second nitrate ligand likely involves the formation of an outer-sphere complex, also known as a "solvent-separated" ion pair, where the nitrate ion does not directly displace water molecules from the inner hydration sphere of the americium ion. osti.gov Theoretical studies using density functional theory (DFT) also support the formation of mono-nitrate complexes and suggest that up to three nitrate anions can chelate to the Am(III) ion in a bidentate fashion in the first coordination shell under nitrate-rich conditions. researchgate.netscispace.com

The stability of the AmNO₃²⁺ complex is quantified by its stability constant (β). Spectrophotometric titration is a common method used to determine these constants. rsc.org Studies have shown that the complexation of Am(III) with nitrate is relatively weak. rsc.org The stability constants are influenced by both temperature and the ionic strength of the solution. rsc.orgosti.gov

Research conducted across a temperature range of 10 to 85 °C in a 1 M HNO₃–HClO₄ medium showed that the stability of the AmNO₃²⁺ complex is not significantly affected by temperature within this range. rsc.orgrsc.org The logarithm of the stability constant (log β) shows minimal variation with temperature. rsc.org

The ionic strength of the medium, however, has a more noticeable impact on the stability constants. It has been observed that the calculated logβ₁ values for the formation of Am(NO₃)²⁺ tend to decrease as the ionic strength of the background electrolyte increases from 0.5 M to 3.0 M, after which they remain relatively constant at higher ionic strengths (3.0 M to 6.0 M). osti.gov This behavior highlights the complexity of ionic interactions in concentrated electrolyte solutions. osti.gov

| Temperature (°C) | Ionic Strength (M) | logβ | Method | Reference |

|---|---|---|---|---|

| 10 | 1.0 | 0.19 ± 0.04 | Spectrophotometry | rsc.org |

| 25 | 1.0 | 0.20 ± 0.05 | Spectrophotometry | rsc.org |

| 25 | 2.0 | -0.15 | Calorimetry | osti.gov |

| 25 | 0.5 | ~0.3 | Spectroscopy | osti.gov |

| 40 | 1.0 | 0.19 ± 0.05 | Spectrophotometry | rsc.org |

| 55 | 1.0 | 0.19 ± 0.05 | Spectrophotometry | rsc.org |

| 70 | 1.0 | 0.19 ± 0.05 | Spectrophotometry | rsc.org |

| 85 | 1.0 | 0.18 ± 0.05 | Spectrophotometry | rsc.org |

To accurately compare stability constants measured in different electrolyte solutions and at various ionic strengths, it is necessary to correct for the non-ideal behavior of ions. The Specific Ion Interaction Theory (SIT) is a thermodynamic model used for this purpose. rsc.orgwikipedia.org SIT allows for the extrapolation of experimentally determined stability constants at finite ionic strengths to the standard state of infinite dilution (I = 0). rsc.orgwikipedia.org

The SIT model accounts for both long-range electrostatic interactions, as described by the Debye-Hückel theory, and short-range specific interactions between ions. wikipedia.org In the study of Am(III)-nitrate complexation, SIT has been successfully applied to correct the stability constants of AmNO₃²⁺ obtained at different temperatures to zero ionic strength. rsc.orgrsc.org This provides a more fundamental thermodynamic parameter that is independent of the background electrolyte concentration. rsc.org

Role of Nitrate in Americium Oxidation State Stability and Transformations

Nitric acid is a common medium in nuclear fuel reprocessing, and the nitrate ion plays a significant role in the redox chemistry of americium. iaea.org While Am(III) is the most stable state, accessing higher oxidation states such as Am(V) and Am(VI) is key to developing advanced separation strategies. nih.govoecd-nea.org

The oxidation of Am(III) in nitric acid is a thermodynamically challenging process. nih.gov However, it can be achieved using strong chemical oxidants or electrochemical methods. For instance, the oxidation of Am(III) to Am(VI) has been demonstrated using a Cu(III) periodate (B1199274) compound in nitric acid solutions with concentrations ranging from 0.25 to 3.5 mol/L. pnnl.gov In this concentration range, over 98% of Am(III) was oxidized to Am(VI), although the efficiency slightly decreased at the highest acid concentration. pnnl.gov Electrochemical methods have also been developed, using specialized electrodes to facilitate the oxidation of Am(III) to Am(V) and Am(VI) at lower potentials than typically required. nih.gov The redox properties of americium are crucial for developing separation processes like the SESAME (Selective Separation of Americium by Electrochemical means) process, which relies on the selective extraction of oxidized americium. iaea.orgoecd-nea.org

Once formed, hexavalent americium (Am(VI)) can be stabilized in nitrate solutions. Spectrophotometric studies have shown that Am(VI) exists in different forms in nitric acid solutions depending on the acid concentration. osti.gov In solutions up to 10 M HNO₃, Am(VI) is present as the aqua complex [AmO₂(H₂O)₆]²⁺ and the dinitrate complex [AmO₂(NO₃)₂(H₂O)₂]. osti.gov At nitric acid concentrations above 11 M, the formation of a trinitrate complex, [AmO₂(NO₃)₃]⁻, is hypothesized. osti.gov The presence of silver(II) as an oxidant in concentrated nitric acid can also ensure the stability of Am(VI). iaea.org However, the inherent ionizing radiation from Americium-241 (B77009) can affect the stability of its higher oxidation states. The radiolysis of nitric acid produces species like HNO₂, H₂O₂, and HO₂•, which can rapidly reduce Am(VI) to Am(V). nih.gov Conversely, Am(V) is relatively resistant to radiolytic reduction but can be oxidized by species like the nitrate radical (NO₃•). nih.gov The interplay of these redox reactions is complex and crucial for maintaining americium in a specific oxidation state for separation purposes. nih.gov

Inner and Outer Sphere Complexation Mechanisms with Nitrate Ligands

The complexation of the americium(III) ion (Am³⁺) with nitrate (NO₃⁻) in an aqueous solution can occur through two primary mechanisms: inner-sphere and outer-sphere complexation. These mechanisms are distinguished by the proximity of the nitrate ligand to the central americium ion.

Inner-Sphere Complexation : In this arrangement, the nitrate ligand directly displaces a water molecule from the primary hydration shell of the Am³⁺ ion and forms a direct covalent or ionic bond with it. youtube.com This type of complex involves a strong interaction and is characterized by the absence of intervening water molecules between the cation and the ligand. wikipedia.orgresearchgate.net Spectrophotometric studies have identified the formation of the 1:1 complex, AmNO₃²⁺, in nitric acid solutions, which is indicative of such direct coordination. rsc.org

Outer-Sphere Complexation : This mechanism involves the Am³⁺ ion and the nitrate ligand remaining separated by at least one layer of water molecules from the americium ion's hydration shell. researchgate.net The association is primarily electrostatic in nature, forming a weaker ion pair. researchgate.net While direct experimental distinction can be challenging, both inner- and outer-sphere complexes can coexist in equilibrium, with their relative prevalence influenced by factors such as ionic strength and temperature.

Research conducted at temperatures ranging from 10 to 85 °C has confirmed the formation of the AmNO₃²⁺ species, allowing for the calculation of its stability constants. rsc.org This work underscores the direct interaction between americium(III) and the nitrate ligand as a key feature of its solution chemistry.

Influence of Solution Parameters on Americium Speciation

The speciation of americium in a nitrate solution is not static; it is highly sensitive to various parameters of the solution. These include pH, the concentration of other ions (ionic strength), and the presence of competing anions or potent chelating agents.

pH Effects on Americium(III) Speciation and Precipitation

The pH of the solution is a critical factor controlling americium speciation. In acidic conditions (low pH), the free, hydrated Am³⁺ ion is the dominant species. mdpi.com As the pH increases and the solution becomes less acidic, Am³⁺ undergoes hydrolysis, reacting with hydroxide (B78521) ions (OH⁻) to form a series of hydroxyl complexes. This process can lead to precipitation if the solubility limit is exceeded.

The progression of hydrolysis with increasing pH typically follows this sequence:

Acidic pH : Am³⁺ is the predominant species.

Near-Neutral pH : Formation of soluble hydroxy species such as Am(OH)²⁺ and Am(OH)₂⁺ begins.

Alkaline pH : At sufficiently high pH, the insoluble americium(III) hydroxide, Am(OH)₃, precipitates out of the solution. energy.gov

The presence of other ions, particularly carbonate, which is prevalent in many natural waters, can significantly alter this behavior. In carbonate-rich waters, americium can form carbonate and hydroxycarbonate complexes, which can influence its solubility and mobility across a wide pH range. mdpi.comnih.gov

Table 1: General Americium(III) Speciation as a Function of pH in a Simple Aqueous System (Note: This table represents a simplified system. The presence of other complexing agents will alter the speciation.)

| pH Range | Dominant Americium Species | Physical State |

|---|---|---|

| < 6 | Am³⁺ (hydrated) | Soluble |

| 6 - 8 | Am³⁺, Am(OH)²⁺, Am(OH)₂⁺ | Soluble |

| > 8 | Am(OH)₃ | Precipitate |

Impact of Ionic Strength and Background Electrolytes

Ionic strength, a measure of the total concentration of ions in a solution, significantly affects the formation of americium-nitrate complexes. Changes in ionic strength alter the activity coefficients of the ions, which in turn influences the thermodynamic stability constants of the complexes.

Outer-sphere complexes, which are bound by weaker electrostatic forces, are generally more sensitive to changes in ionic strength than inner-sphere complexes. youtube.com An increase in the concentration of background electrolytes can screen the electrostatic attraction between the Am³⁺ and NO₃⁻ ions, potentially destabilizing outer-sphere complexes. For quantitative modeling of these effects, thermodynamic models like the Specific Ion Interaction Theory (SIT) are used to correct stability constants determined at specific ionic strengths to a standard state of infinite dilution. rsc.org

Complexation with Other Anions (e.g., Sulfates, Silicates, Carbonates, Phosphates)

In solutions containing multiple types of anions, these anions will compete with nitrate to form complexes with Am(III). The outcome of this competition depends on the relative stability of the complexes formed. The strength of Am(III) complexes with common inorganic ligands generally follows the order: PO₄³⁻ > CO₃²⁻ > OH⁻ > SiO(OH)₃⁻ > HPO₄²⁻ > F⁻ > SO₄²⁻ > H₂PO₄⁻ > SCN⁻ > NO₃⁻ > Cl⁻ > ClO₄⁻. nih.gov

This ranking clearly shows that ligands such as phosphate (B84403) and carbonate form significantly more stable complexes with americium than nitrate does. nih.gov Therefore, in groundwaters or industrial process streams containing even moderate concentrations of these anions, the formation of americium-phosphate or americium-carbonate species will be favored, and these will be the prevailing species, not americium nitrate. nih.govresearchgate.net

Effects of Chelating Agents on Americium Complexation (e.g., DTPA, EDTA)

Chelating agents are organic molecules that can form multiple bonds with a single metal ion, resulting in highly stable, ring-like structures called chelates. Agents like Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) are powerful chelators for americium. nih.govacs.org

DTPA, in particular, is a highly effective agent used for the decorporation (removal from the body) of actinide contamination. researchgate.netnih.govresearchgate.net It forms a very stable, soluble complex with Am(III) by binding through multiple nitrogen and oxygen donor atoms. inl.gov The stability of the Am-DTPA complex is many orders of magnitude greater than that of the Am-nitrate complex. nih.gov Consequently, in the presence of DTPA or EDTA, these agents will overwhelmingly dominate the speciation, sequestering the americium and preventing its interaction with nitrate or other simple inorganic ligands. researchgate.net

Table 2: Comparison of Stability Constants for Selected Americium(III) Ligands

| Ligand | Complex | Log Stability Constant (log β) | Reference |

|---|---|---|---|

| Nitrate | AmNO₃²⁺ | ~0.25 - 1.8 | rsc.org |

| Sulfate (B86663) | AmSO₄⁺ | ~1.8 - 3.8 | |

| Carbonate | AmCO₃⁺ | ~6.4 | nih.gov |

| DTPA | [Am(DTPA)]²⁻ | ~23 | nih.gov |

Note: Stability constants can vary significantly with experimental conditions such as temperature and ionic strength.

Speciation Modeling and Thermodynamic Database Development

Predicting the speciation of americium-241 nitrate in complex solutions requires the use of geochemical modeling software (e.g., PHREEQC, CHESS) and reliable thermodynamic data. researchgate.net These models use the concentrations of all chemical components in a solution and a database of thermodynamic constants (such as stability constants and solubility products) to calculate the equilibrium distribution of all possible aqueous species and solid phases.

The accuracy of speciation modeling is critically dependent on the quality and completeness of the underlying thermodynamic database. researchgate.net An intercomparison of modeling exercises demonstrated that using different or incomplete databases can lead to significantly different, and potentially incorrect, predictions of americium speciation. researchgate.net For example, omitting the formation constant for a highly insoluble solid like americium(III) phosphate (AmPO₄) from a database would result in a model incorrectly predicting that americium remains dissolved in solution, when in reality it would quantitatively precipitate. researchgate.net

Therefore, the ongoing development, curation, and validation of comprehensive and expert-reviewed thermodynamic databases, such as the BASSIST database, are essential for accurately modeling the behavior of americium and other radionuclides in environmental and biological systems. researchgate.netnih.gov

Environmental Behavior and Geochemistry of Americium 241 Nitrate

Sources and Distribution of Americium-241 (B77009) in Environmental Compartments

The presence of 241Am in the environment is not a result of natural processes but stems from human activities related to the nuclear fuel cycle and military applications. wa.gov It is primarily a decay product of Plutonium-241 (241Pu), which has a much shorter half-life of 14.3 years. lanl.gov

Atmospheric nuclear weapons tests conducted between 1945 and 1980 are the most significant source of widespread 241Am contamination in the environment. nih.govepa.gov These tests released an estimated 142 PBq of 241Pu into the atmosphere. nih.gov As this 241Pu decays, the inventory of 241Am in the environment gradually increases. For instance, the total deposition of 241Pu in the northern hemisphere was about 108 PBq by 1965, which would have generated approximately 3.0 PBq of 241Am by 2006. nih.gov

Nuclear fuel reprocessing plants are another major localized source of 241Am. The Sellafield facility in the United Kingdom, for example, has discharged liquid radioactive waste into the Irish Sea. cefas.co.uk While discharges have been significantly reduced over time, historical releases contribute to the inventory of 241Am in the marine environment. irpa.net The peak discharge of 241Am from Sellafield occurred between 1971 and 1975, with the highest annual discharge reaching 118 TBq in 1974. nih.gov

Table 1: Major Anthropogenic Sources of Americium-241

| Source | Primary Isotope Released | Estimated Release Quantity | Resulting Americium-241 |

|---|---|---|---|

| Atmospheric Nuclear Weapons Testing (1945-1980) | 241Pu | ~142 PBq | Ongoing in-growth, ~3.0 PBq by 2006 |

| Sellafield Reprocessing Plant (Peak in 1974) | 241Am | 118 TBq (in 1974) | Direct discharge |

| Chernobyl Accident (1986) | 241Am | ~1.5 kg (~0.19 TBq) | Direct release |

Note: 1 PBq = 1015 Bq, 1 TBq = 1012 Bq. The amount of 241Am from weapons testing is an estimate based on the decay of its parent isotope, 241Pu.

Nuclear accidents have also contributed to the environmental inventory of 241Am. The 1986 Chernobyl disaster released a variety of radionuclides, including an estimated 1.5 kg of 241Am at the time of the accident. iaea.orgchemistrylearner.com The long-term environmental impact of 241Am from Chernobyl is a continuing concern, as it is considered a significant long-term contributor to the alpha-radiation dose in the affected areas. iaea.org

Sorption and Desorption Mechanisms

The mobility and bioavailability of 241Am in the environment are largely controlled by its interaction with solid phases such as soils, sediments, and, more recently recognized, microplastics. mdpi.comresearchgate.net Americium primarily exists in the +3 oxidation state in environmental systems. pnnl.gov

Americium-241 exhibits a strong affinity for soil and sediment particles, which significantly limits its migration in the subsurface. epa.govosti.gov This high sorption is quantified by the distribution coefficient (Kd), which is the ratio of the concentration of the radionuclide in the solid phase to its concentration in the liquid phase at equilibrium. osti.gov

The Kd values for 241Am in soils can vary widely, from approximately 60 to 4,000 L/kg, and are strongly influenced by soil properties, particularly pH. nih.gov Generally, the sorption of 241Am increases with increasing pH. nih.gov In aquatic environments, 241Am also demonstrates strong binding to sediments. For instance, in Black Sea sediments, a Kd value of 3,800 was observed, indicating that 241Am is more effectively transferred to bottom sediments compared to other radionuclides like 137Cs. nih.govresearchgate.net

Table 2: Distribution Coefficient (Kd) of Americium-241 in Soils and Sediments

| Environmental Matrix | Kd Range (L/kg) | Key Influencing Factors | Reference |

|---|---|---|---|

| French Agricultural Soils | 60 - 4,000 | Soil pH (sorption increases with pH) | nih.gov |

| Black Sea Sediments | ~3,800 | - | nih.govresearchgate.net |

Note: Higher Kd values indicate stronger sorption to the solid phase and lower mobility.

The ubiquitous presence of microplastics in aquatic environments has led to research on their potential role as vectors for radionuclide transport. Studies have investigated the sorption of 241Am onto common microplastics such as polyamide (PN6) and polyethylene (B3416737) (PE). mdpi.comresearchgate.net The sorption efficiency is dependent on the type of microplastic and the chemical conditions of the surrounding water. mdpi.comresearchgate.net

The pH of the aqueous solution is a critical factor governing the sorption of 241Am to microplastics. For polyamide (PN6), the sorption affinity for 241Am increases with pH, with a maximum logKd value of 2.8 L/kg observed at a pH of 9. scispace.com In contrast, for polyethylene (PE), the logKd values are generally lower and less dependent on pH, with the highest values being around 2.0 ± 0.1 L/kg. scispace.com

The composition of the aqueous solution, such as the presence of competing cations in seawater, can reduce the sorption efficiency of 241Am onto microplastics. gnest.org This is due to competition for available binding sites on the microplastic surface. gnest.org

Table 3: Sorption of Americium-241 on Microplastics at Different pH Values

| Microplastic Type | pH | logKd (L/kg) |

|---|---|---|

| Polyamide (PN6) | 4 | 1.2 |

| 7 | 2.3 | |

| 9 | 2.8 | |

| Polyethylene (PE) | 4, 7, 9 | ~2.0 ± 0.1 |

Data sourced from Ioannidis et al. (2022). scispace.com The logKd is the logarithm of the distribution coefficient.

Interaction with Microplastics (e.g., Polyamide, Polyethylene)

Formation of Ternary Surface Complexes

The interaction of americium-241 with mineral surfaces is a critical process governing its retention in soils and sediments. While direct studies on the formation of ternary surface complexes specifically involving americium-241, nitrate (B79036), and a mineral surface are limited, research on the sorption of trivalent actinides and their lanthanide analogs provides significant insights into these mechanisms.

The sorption of trivalent actinides like Americium(III) onto mineral surfaces such as muscovite, a common component of crystalline rocks, has been shown to involve the formation of inner-sphere surface complexes. nih.gov Spectroscopic studies, particularly Time-Resolved Laser Fluorescence Spectroscopy (TRLFS), have been instrumental in identifying the specific nature of these surface species. nih.gov For instance, studies using Curium(III) as a spectroscopic probe for Americium(III) have identified two distinct inner-sphere surface species on muscovite. nih.gov

Desorption Studies with Complexing Agents

The mobilization of americium-241 from contaminated soils and sediments is significantly influenced by the presence of complexing agents. These agents can be naturally occurring organic substances or anthropogenic chemicals.

Naturally occurring carboxylic acids have been shown to enhance the desorption of americium-241 from acidic agricultural soil. cambridge.orgirsn.fr The effectiveness of these acids in mobilizing americium is related to their ability to form stable aqueous complexes with Am(III), thereby shifting the equilibrium away from the sorbed phase.

A study investigating the effects of various organic acids on americium-241 desorption from an acidic cultivated soil demonstrated a notable increase in the fraction of desorbed americium. cambridge.orgirsn.fr Citric acid, in particular, was found to be highly effective. cambridge.orgirsn.fr The desorption of americium was observed to increase with the molar concentration of the acids, a phenomenon linked to both the complexation of the radionuclide and the accompanying decrease in soil pH (except in the case of oxalic acid). cambridge.orgirsn.fr

| Complexing Agent | Molar Concentration | Desorbed Fraction Increase (Factor) |

| Citric Acid | 0.1 M | > 10 |

| Other Organic Acids | Not Specified | 3 to 4 |

This table summarizes the notable effect of citric acid on enhancing the desorption of americium-241 from soil, as identified in the cited study. cambridge.orgirsn.fr

It is also important to note that soil moisture conditions can affect the desorption results, with batch experiments under saturated conditions showing significantly lower desorption compared to experiments under unsaturated conditions. cambridge.orgirsn.fr

Transport and Mobility in Aquatic and Terrestrial Systems

The transport and mobility of americium-241 nitrate in the environment are governed by a complex interplay of physical, chemical, and biological processes. Once released, its movement through groundwater, soils, and sediments is primarily controlled by advection, dispersion, and sorption. researchgate.net

Groundwater Contamination Modeling (e.g., Advection, Dispersion, Sorption)

Mathematical models are essential tools for predicting the potential migration of americium-241 in groundwater systems. These models typically incorporate the key transport processes of advection (transport with the bulk flow of water), dispersion (spreading of the contaminant plume), and sorption (attachment to solid phases).

A three-dimensional analytical mathematical model has been used to assess the contamination of groundwater by americium-241. researchgate.net This model considers radioactive transformation, advection, dispersion, and soil sorption to simulate the movement of the radionuclide. researchgate.net Such modeling efforts are crucial for risk assessment, particularly in scenarios involving potential releases from contaminated facilities. researchgate.net

Long-term column experiments provide valuable data for validating these models. In one such study, the migration of Am(III) in a sandy aquifer was investigated for over a year. nih.gov The results showed that while a small, colloid-borne fraction of americium eluted quickly, the majority of the activity was strongly retarded, with the peak concentration found only a few centimeters from the injection point after more than 400 days. nih.gov This retardation is attributed to strong sorption to the sand, primarily at iron hydroxide (B78521)/oxide sites. nih.gov From such experiments, a high retardation factor (R) of approximately 10^4 can be determined, indicating very slow movement relative to the groundwater flow. nih.gov

Factors Influencing Mobility (e.g., Physicochemical Forms, Colloids, Particles)

The mobility of americium-241 in the environment is highly dependent on its physicochemical form. In natural waters, americium can exist as dissolved ions, complexes with inorganic or organic ligands, or associated with colloidal and particulate matter. nih.gov

The formation of colloids is a particularly important factor in the transport of americium-241. nih.gov Americium can form pseudo-colloids by associating with existing mineral or organic colloids in the water. nih.gov The presence of humic acids, pH, and the concentration of certain metals can influence the formation of these americium-bearing particulates. nih.gov While laboratory studies might predict limited movement of actinides, field observations at sites like Los Alamos National Laboratory and Oak Ridge National Laboratory have shown that americium can migrate significant distances in groundwater, transported by mobile colloidal materials. nih.gov

In soils, americium-241 tends to stick to surface particles and does not penetrate very deep into the ground. epa.gov Its mobility is generally low, especially in soils with high organic matter content, which can complex americium and make it less available for uptake and transport. nih.gov However, the presence of highly mobile organic matter, such as fulvic acids, has been observed to be associated with americium in some soil environments. nih.gov

Bio-geochemical Interactions

The interaction of americium-241 with biological systems, particularly microorganisms, can significantly influence its fate and transport in the environment.

Influence on Microbial Populations and Organic Waste Biodegradation

Americium-241 can exert a toxic effect on microbial populations, thereby impacting the biodegradation of organic waste. researchgate.netosti.gov Studies have shown that the presence of americium-241 can inhibit bacterial growth and delay the degradation of organic matter. researchgate.net

In a study using a lysimeter system to simulate the conditions of radioactive waste disposal, the influence of Am-241 on the microbial population in organic waste was evaluated. cambridge.orgosti.gov The results indicated that americium may significantly influence bacterial growth under both aerobic and anaerobic conditions. cambridge.orgosti.gov Minimal inhibitory concentration assays revealed that an americium salt was more toxic to the bacterium Pseudomonas putida F1 than uranium, zinc, and cadmium salts. researchgate.net

| Parameter | Observation |

| Bacterial Growth | Inhibited by Americium-241 |

| Organic Matter Degradation | Delayed in the presence of Americium-241 |

| Comparative Toxicity | Americium-241 more toxic than Uranium-238, Zinc, and Cadmium to Pseudomonas putida F1 |

| Radionuclide-Tolerant Bacteria | Identification of four new strains |

This table summarizes the key findings on the influence of Americium-241 on microbial populations and the biodegradation of organic waste. researchgate.net

Biosorption by Microorganisms

The interaction of Americium-241 with microorganisms is a critical aspect of its environmental geochemistry, particularly the process of biosorption, where microbial biomass is utilized to bind and concentrate radionuclides from aqueous solutions. This process is primarily a surface phenomenon, involving mechanisms such as ion exchange, chelation, and physical adsorption, driven by functional groups like carboxyl, amine, hydroxyl, phosphate (B84403), and sulfhydryl on the microbial cell wall. nih.govmcgill.ca The composition of the cell wall varies among different microorganisms, leading to significant differences in the type and quantity of metal ion binding. nih.gov

Research has demonstrated that various microorganisms, including yeast and fungi, can effectively adsorb Americium-241. The biosorption process is influenced by several environmental factors, including pH, temperature, and the initial concentration of the radionuclide. doi.orgfrontiersin.org

One notable study investigated the biosorption of Americium-241 by the yeast Candida sp. doi.org. The findings indicated an efficient removal of Am-241 from solutions. The biosorption equilibrium was reached within four hours, with an optimal pH of 2. doi.org The process was found to follow a Langmuir adsorption isotherm, which describes monolayer adsorption onto a surface with a finite number of identical sites. doi.org The study also revealed that temperature variations between 10°C and 45°C did not significantly impact the adsorption of Am-241. doi.org

Further research has identified other fungal species with the capacity for radionuclide uptake. For instance, immobilized Saccharomyces cerevisiae has been shown to sorb americium from aqueous solutions at a pH of 1-2. nih.gov The mycelia of fungi from the order Mucorales, such as Rhizopus arrhizus, are also recognized as effective biosorbents for a range of heavy metals and radionuclides. mcgill.cafrontiersin.org Their cell walls contain chitin (B13524) and chitosan, which play a role in the sequestration of metal ions. mcgill.ca

The data below summarizes key findings from a biosorption study using Candida sp..

| Parameter | Value/Finding | Source |

| Microorganism | Candida sp. | doi.org |

| Radionuclide | Americium-241 (241Am) | doi.org |

| Max. Adsorption Rate | 98% | doi.org |

| Max. Adsorption Capacity | 63.5 MBq/g (501.8 µg/g) | doi.org |

| Optimal pH | 2 | doi.org |

| Equilibrium Time | 4 hours | doi.org |

| Effective Temperature Range | 10°C – 45°C | doi.org |

| Adsorption Model | Langmuir Adsorption Isotherm | doi.org |

Radionuclide-Tolerant Microbial Strains for Waste Degradation

The presence of radionuclides like Americium-241 in waste environments can significantly impact microbial populations and the natural degradation processes they mediate. researchgate.netosti.gov High toxicity and ionizing radiation from radionuclides can inhibit bacterial growth and delay the decomposition of organic matter. researchgate.netnih.gov However, environments contaminated with radionuclides also harbor microbial species that have developed tolerance or resistance to these elements. nih.govasm.org

A study examining the influence of Americium-241 on the microbial population in organic waste found that 241Am inhibited general bacterial growth, thereby delaying the degradation of the waste compared to a control environment. researchgate.net The study highlighted that 241Am is more toxic than other contaminants such as Uranium-238, Zinc (Zn2+), and Cadmium (Cd2+). researchgate.net

Despite this toxicity, the research led to the discovery of four new radionuclide-tolerant bacterial strains capable of surviving in the presence of Americium-241. researchgate.net The identification of such strains is crucial for understanding the long-term biogeochemical behavior of americium in contaminated sites and for developing potential bioremediation strategies. These tolerant microorganisms can play a role in the sequestration of radioactive elements through processes like biosorption and biomineralization. asm.org

The radionuclide-tolerant strains identified in the study are listed in the table below.

| Identified Strain | Genus/Species | Source |

| Strain 1 | Flavobacterium spp. | researchgate.net |

| Strain 2 | Pseudomonas gladioli | researchgate.net |

| Strain 3 | Chryseobacterium indologenes | researchgate.net |

| Strain 4 | Ochrobactrum anthropi | researchgate.net |